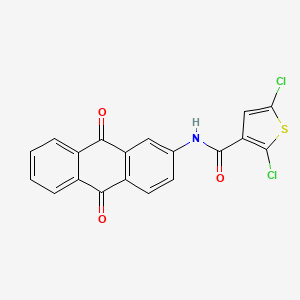
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid ) with 1-aminoanthraquinone . The resulting product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide , possesses an N, O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO3 , with an average mass of approximately 702.835 Da . Its unique structure combines the anthraquinone nucleus with the chloroacetamide fragment, resulting in its distinct properties .
Chemical Reactions Analysis
Experimental testing has demonstrated that this compound exhibits antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results align with predictions made using the computer program PASS . Further exploration is warranted to investigate its potential antitumor and antioxidant actions .
科学的研究の応用
Synthesis and Characterization
- Synthesis Routes and Characterization : This compound and its derivatives are synthesized through various routes, involving reactions with different reagents. Characterization techniques such as IR, NMR, Mass, and elemental analysis are employed to confirm their structures. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Docking Studies
Antimicrobial Evaluation : These compounds have been subjected to biological evaluation, particularly for antimicrobial activity. This includes testing against various bacteria and fungi, which is significant in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Docking Studies : The molecular docking studies are conducted to understand the interaction of these compounds with biological targets. Such studies are essential in drug design and development, providing insights into the binding affinities and modes of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Cholinesterase Inhibition and Antioxidant Potential
- Cholinesterase Inhibitors and Antioxidants : Thiophene-2-carboxamide derivatives, similar in structure, have been explored for their potential as cholinesterase inhibitors and antioxidants. These properties are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s (Kausar et al., 2021).
Antihyperlipidemic Potential
- Antihyperlipidemic Effects : Some derivatives of this compound have shown significant antihyperlipidemic effects in animal models. This includes the reduction of plasma triglycerides and cholesterol levels, indicating potential use in treating cardiovascular diseases (Shattat et al., 2013).
Other Potential Applications
Various Derivative Synthesis : The compound's derivatives have been synthesized and investigated for various potential applications, including as antimicrobial agents and in organic electronics. The versatility in derivative synthesis highlights the compound's adaptability for different scientific applications (Gouda, Berghot, Shoeib, & Khalil, 2010).
Electrochromic Materials : Derivatives of thiophene, similar to the core structure of this compound, are used in the synthesis of electrochromic materials. These materials change color when an electric charge is applied, useful in displays and smart windows (Tao et al., 2016).
特性
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNLEAXFTQZJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
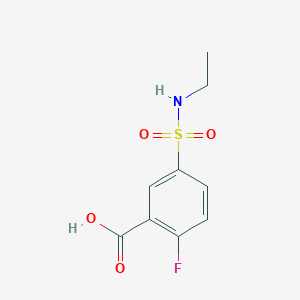
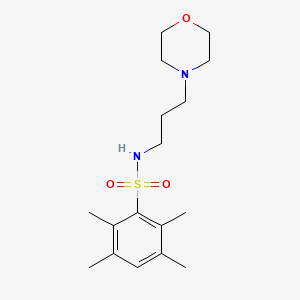

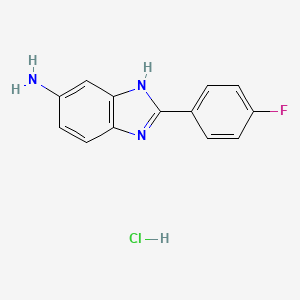

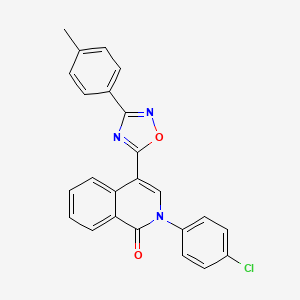
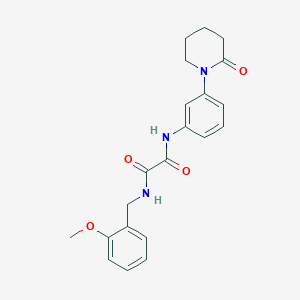
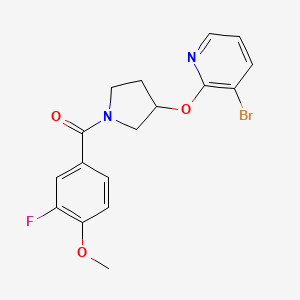

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
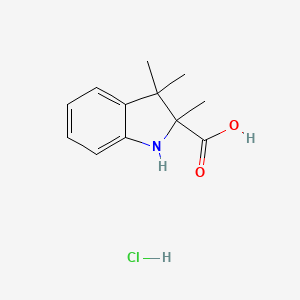
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)